![molecular formula C19H18FNO5 B2766792 ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate CAS No. 866010-43-7](/img/structure/B2766792.png)
ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical with the molecular formula C19H18FNO5 . It is a complex organic compound that contains fluorine, oxygen, nitrogen, and carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with various functional groups present. It contains an isoindole group, which is a type of heterocycle, as well as a fluorophenoxy group, which includes a phenyl ring (a six-membered carbon ring) attached to an oxygen atom and a fluorine atom . The compound also contains an ester group (CO2C2H5), which is a common functional group in organic chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. This compound’s properties would be influenced by factors such as its functional groups, the presence of the fluorine atom, and the overall shape and size of the molecule. Unfortunately, specific data on the properties of this compound, such as its melting point, boiling point, and density, were not available in the sources I found .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of various derivatives involving fluoroionophores and quinoxaline-based derivatives has been extensively explored. For instance, fluoroionophores have been synthesized from diamine-salicylaldehyde (DS) derivatives for the specific chelation of metal cations such as Zn+2 in both organic and semi-aqueous solutions. This includes derivatives that can specifically recognize Zn+2 from acetates, chloride, and perchlorate salts due to their anionic-dependent metal binding behavior (W. Hong et al., 2012).
- Similarly, a new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate derivative was prepared using the S-arylation method, displaying potent cytotoxic activity against various human cancer cell lines. This compound also showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Y. Riadi et al., 2021).
Biological Evaluation
- The application of these compounds in biological evaluations, particularly in the context of antimicrobial and anti-cancer activities, has been a focus of recent studies. For example, novel imines and thiazolidinones derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate showed significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (N. Fuloria et al., 2009).
Theoretical Investigations
- Theoretical studies, including quantum chemical calculations and molecular docking, have been utilized to understand the interaction mechanisms and efficiency of various derivatives as inhibitors or binding agents. This approach has provided insights into the relationship between molecular structure and inhibition efficiency, aiding in the design of more effective compounds (A. Zarrouk et al., 2014).
Propriétés
IUPAC Name |
ethyl 2-[[2-[(3-fluorophenoxy)methyl]-3-oxo-1H-isoindol-1-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5/c1-2-24-17(22)11-25-19-16-9-4-3-8-15(16)18(23)21(19)12-26-14-7-5-6-13(20)10-14/h3-10,19H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQHFBHXNZPOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1C2=CC=CC=C2C(=O)N1COC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2766711.png)
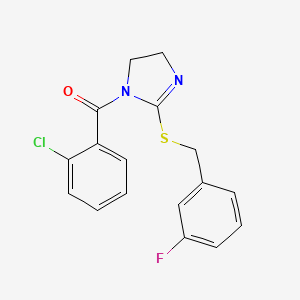
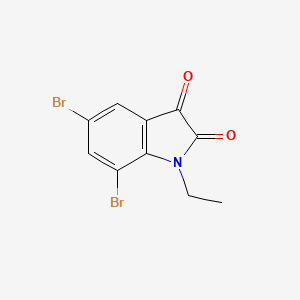

![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2766719.png)
![(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2766720.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2766721.png)
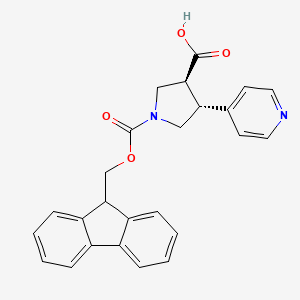
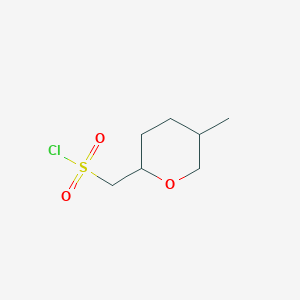
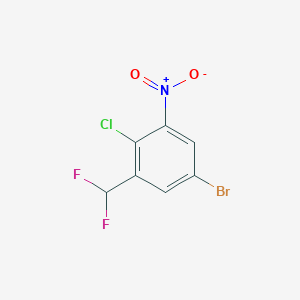
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2766728.png)
![2-{[6-(3,4-DIMETHOXYPHENYL)PYRIDAZIN-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B2766730.png)
![2-(3-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2766731.png)
![3-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2766732.png)
